N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine
Overview
Description
N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine is a selective inhibitor of the catalytic subunits of I-kappa-B kinase (IKK-1 and IKK-2). It is known for its ability to inhibit the nuclear factor kappa-B (NF-κB) pathway, which is involved in the regulation of immune responses, inflammation, and cell survival . The compound has shown potential in various scientific research applications, particularly in the fields of immunology and oncology.
Mechanism of Action
Target of Action
BMS-345541 is a highly selective inhibitor of the catalytic subunits of IκB kinase (IKK), specifically IKK-2 and IKK-1 . The IC50 values for IKK-2 and IKK-1 are approximately 0.3 μM and 4 μM, respectively . IKK plays a crucial role in the NF-κB signaling pathway, which is involved in inflammation, tumorigenesis, and cancer progression .
Mode of Action
BMS-345541 binds at an allosteric site of the IKK enzyme, thereby inhibiting its activity . This inhibition prevents the signal-inducible phosphorylation of serines 32 and 36 of IκB, which is critical in regulating the subsequent ubiquitination and proteolysis of IκB . This process releases NF-κB to promote gene transcription .
Biochemical Pathways
The primary biochemical pathway affected by BMS-345541 is the NF-κB signaling pathway . By inhibiting IKK, BMS-345541 blocks NF-κB-dependent transcription . This action has downstream effects on the production of pro-inflammatory cytokines, as BMS-345541 has been shown to inhibit lipopolysaccharide-stimulated tumor necrosis factor, interleukin-1, interleukin-8, and interleukin-6 in THP-1 cells .
Pharmacokinetics
It is soluble in DMSO , but insoluble in water , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of BMS-345541’s action primarily involve the reduction of inflammation. By inhibiting IKK and subsequently blocking NF-κB-dependent transcription, BMS-345541 reduces the production of pro-inflammatory cytokines . This results in anti-inflammatory and radiosensitizing effects . In addition, BMS-345541 has been shown to play a role in arresting bone erosion in certain animal models .
Biochemical Analysis
Biochemical Properties
BMS-345541 is a highly selective inhibitor of the catalytic subunits of IKK (IKK-2 and IKK-1) with IC50 values of 0.3 and 4 μM respectively . It interacts with these enzymes by binding to similar allosteric sites on IKK-1 and IKK-2 . This interaction affects the active sites of the subunits differently .
Cellular Effects
BMS-345541 has been shown to have significant effects on various types of cells and cellular processes. It inhibits the stimulated phosphorylation of IκB in cells . In melanoma cells, BMS-345541 reduces NF-κB activity, CXCL1 chemokine secretion, and cell survival . In A549 cells, it induces the inhibition of IKK phosphorylation .
Molecular Mechanism
BMS-345541 exerts its effects at the molecular level through several mechanisms. It binds to similar allosteric sites on IKK-1 and IKK-2, which then affects the active sites of the subunits differently . This binding results in the inhibition of IKK phosphorylation . It also blocks the NF-κB-dependent transcription .
Temporal Effects in Laboratory Settings
The effects of BMS-345541 change over time in laboratory settings. In A549 cells, the treatment with 1 μM of BMS-345541 induces the inhibition of IKK phosphorylation . The viability of the cells was determined after 1–24 h incubation with BMS-345541 at concentrations ranging from 1.25–5 µM .
Dosage Effects in Animal Models
In animal models, the effects of BMS-345541 vary with different dosages. For instance, in a study on collagen-induced arthritis in mice, BMS-345541 was administered perorally daily, either prophylactically (before disease onset) or therapeutically (after disease onset). The study found that BMS-345541 was effective, in a dose-dependent manner, in reducing the incidence of disease and inhibiting clinical signs of disease .
Metabolic Pathways
BMS-345541 is involved in the NF-κB signaling pathway . It inhibits the signal-inducible activation of NF-κB, which is critical in regulating the subsequent ubiquitination and proteolysis of IκB .
Transport and Distribution
While specific transporters or binding proteins for BMS-345541 have not been identified, it is known that the compound is orally active , suggesting that it can be absorbed and distributed within the body.
Subcellular Localization
The subcellular localization of BMS-345541 is not explicitly known. Its target, IKK, is known to be located in the cytoplasm . By inhibiting IKK, BMS-345541 impacts the nuclear factor κB (NF-κB) signaling pathway, which has effects on the nucleus of the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
- Formation of the imidazoquinoxaline core.
- Introduction of the ethylenediamine side chain.
- Purification and isolation of the final product.
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated systems for reaction monitoring and product isolation .
Chemical Reactions Analysis
Types of Reactions
N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various analogs of this compound with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the NF-κB pathway and its role in various chemical processes.
Biology: Employed in cell biology to investigate the effects of NF-κB inhibition on cell signaling and gene expression.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, cancers, and autoimmune disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the NF-κB pathway
Comparison with Similar Compounds
Similar Compounds
TPCA-1: Another selective IKK inhibitor with similar mechanisms of action.
IKK-16: A potent IKK inhibitor with broader specificity.
BAY 11-7082: An irreversible inhibitor of IKK with anti-inflammatory properties
Uniqueness
N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine is unique due to its high selectivity for IKK-1 and IKK-2, making it a valuable tool for studying the NF-κB pathway. Its ability to inhibit NF-κB-dependent transcription with minimal off-target effects distinguishes it from other IKK inhibitors .
Properties
IUPAC Name |
N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5/c1-9-3-4-11-12(7-9)19-10(2)8-17-14(19)13(18-11)16-6-5-15/h3-4,7-8H,5-6,15H2,1-2H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPFQEBFYXJZEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C3=NC=C(N23)C)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196216 | |
Record name | BMS-345541 free base | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60196216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
445430-58-0 | |
Record name | N1-(1,8-Dimethylimidazo[1,2-a]quinoxalin-4-yl)-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=445430-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BMS-345541 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0445430580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-345541 free base | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60196216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BMS-345541 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26SU0NEF5F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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